3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolo[3,4-c]pyrazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and appropriate aldehydes or ketones. The reaction conditions may involve:
Condensation reactions: Using acidic or basic catalysts to form the pyrazole ring.
Cyclization reactions: Employing heat or specific reagents to close the pyrrole ring.
Functional group modifications: Introducing methoxy and pentyloxy groups through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Batch processing: For small-scale production.
Continuous flow reactors: For large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its pharmacological properties and potential use in drug development.
Industry: Utilizing its unique chemical properties in material science and catalysis.
Mechanism of Action
The mechanism by which 3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE exerts its effects involves interaction with specific molecular targets and pathways. This could include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Affecting cell signaling pathways.
Inducing or inhibiting gene expression: Through interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: shares structural similarities with other pyrrolo[3,4-c]pyrazole derivatives.
Other similar compounds: Include those with different substituents on the phenyl rings or variations in the pyrrole and pyrazole cores.
Uniqueness
Unique structural features: The specific combination of hydroxyl, methoxy, and pentyloxy groups.
Distinct biological activity: Potentially offering unique therapeutic benefits compared to other compounds.
Properties
Molecular Formula |
C26H31N3O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(3-methoxy-4-pentoxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H31N3O4/c1-4-6-9-15-33-20-13-12-17(16-21(20)32-3)25-22-23(18-10-7-8-11-19(18)30)27-28-24(22)26(31)29(25)14-5-2/h7-8,10-13,16,25,30H,4-6,9,14-15H2,1-3H3,(H,27,28) |
InChI Key |
CPZXBSHEECQMQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCC)NN=C3C4=CC=CC=C4O)OC |
Origin of Product |
United States |
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